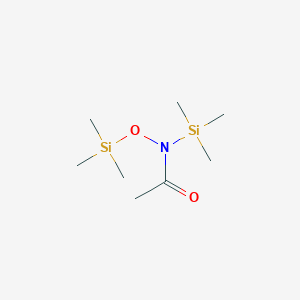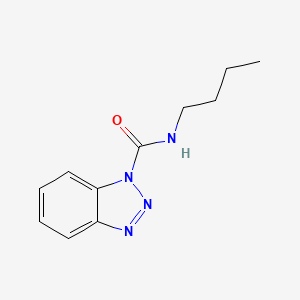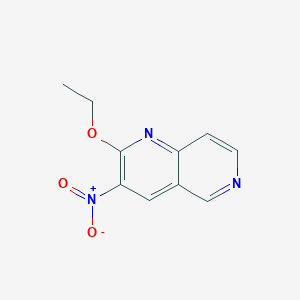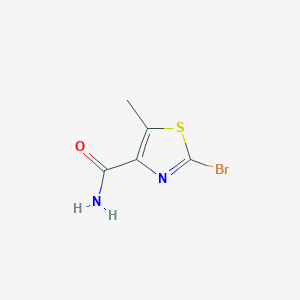
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chlorobenzonitrile.
Cyclization: The starting material undergoes cyclization with formamide under acidic conditions to form 6-chloroquinazolin-4(3H)-one.
Dimethylation: The final step involves the dimethylation of the amino group using dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a suitable solvent such as dimethylformamide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Various reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the dimethylamino group.
3-(Dimethylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.
Quinazoline: The parent compound without any substitutions.
Uniqueness
6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the dimethylamino group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89804-95-5 |
|---|---|
Formule moléculaire |
C10H10ClN3O |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
6-chloro-3-(dimethylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13(2)14-6-12-9-4-3-7(11)5-8(9)10(14)15/h3-6H,1-2H3 |
Clé InChI |
YZCMZORVJGOHJZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N1C=NC2=C(C1=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


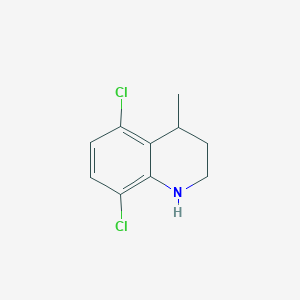
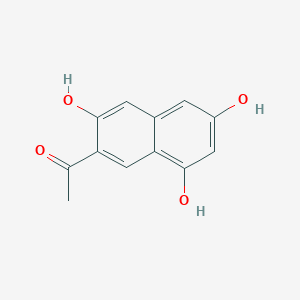
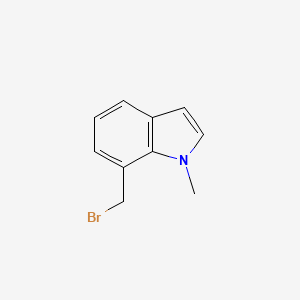


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)


